3-Cyclopropylisothiazol-5-amine

Vue d'ensemble

Description

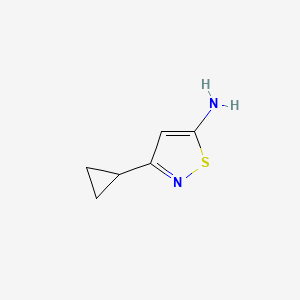

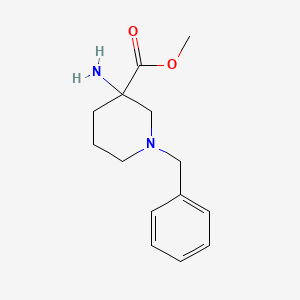

The compound "3-Cyclopropylisothiazol-5-amine" is a derivative of isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The presence of the cyclopropyl group attached to the third position and an amino group at the fifth position suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related 2-amino-5-acylthiazole compounds has been achieved through a one-pot three-component cascade cyclization using enaminones, cyanamide, and elemental sulfur as starting materials . This method has been shown to tolerate a variety of functional groups, indicating that a similar approach might be applicable for synthesizing 3-Cyclopropylisothiazol-5-amine. Additionally, the synthesis of 3-methyl-5-aminoisothiazolo-4-carboxylic acid derivatives has been reported, where the reaction with chlorides of chloroacetic and chloropropionic acids led to various substituted products . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives has been elucidated using techniques such as IR, NMR spectroscopy, and X-ray crystallography . For instance, the structure of N-phenyl amide of a related compound was determined, providing insights into the orientation of substituents and the relative configuration of asymmetric centers . These techniques would be essential for confirming the structure of 3-Cyclopropylisothiazol-5-amine once synthesized.

Chemical Reactions Analysis

Isothiazole derivatives have been shown to undergo various chemical reactions, including condensation with primary amines , and cyclization strategies involving C-N and C-S bond cleavage and formation . The reactivity of the amino group in 3-Cyclopropylisothiazol-5-amine would likely allow for similar transformations, potentially leading to a range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

While specific data on 3-Cyclopropylisothiazol-5-amine is not provided, related compounds have been studied for their photophysical properties, such as fluorescence and aggregation-induced emission . The physical properties such as solubility, melting point, and stability of isothiazole derivatives can be influenced by the nature of the substituents on the ring. The presence of a cyclopropyl group could affect the compound's lipophilicity and steric properties, which in turn could influence its chemical reactivity and potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Green Synthesis Methods

Innovative, environmentally friendly synthesis methods have been developed for creating structurally diverse compounds. For instance, a metal- and oxidant-free approach has been utilized for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines, showcasing broad substrate scope, mild conditions, and suitability for large-scale applications. The products from this synthesis exhibit interesting photophysical properties, suggesting potential applications in organic, medicinal chemistry, and materials science (Guo et al., 2021).

Regioselective Synthesis

Research has also focused on regioselective synthesis techniques, such as the one-pot three-component synthesis of 3-(cycloalkyl/alkyl/arylamino)-5-aryl/alkylisoxazoles. This method emphasizes efficiency and selectivity, producing synthetically challenging isoxazoles under mild conditions, which could be significant in developing new pharmaceuticals and agrochemicals (Samai et al., 2013).

Cyclization Reactions

Cyclization reactions form the basis of synthesizing complex molecules from simpler precursors. A study demonstrated the synthesis of 5-dialkylamino-2-aryl-1,2,3-triazolo-4-carbonitriles through cyclooxidation, which could be pivotal in the development of new dyes and pharmaceutical compounds (Schäfer et al., 1991).

Antimicrobial Applications

The antimicrobial potential of novel synthesized compounds is a significant area of research. A study on the synthesis and characterization of 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties revealed promising antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Idrees et al., 2019).

Anticancer Activity

New compounds synthesized through innovative methods are being explored for their anticancer potential. A study on 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds showed high activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the importance of novel compounds in addressing resistance issues in cancer treatment (Sriram et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 3-Cyclopropylisothiazol-5-amine are currently unknown

Mode of Action

It is known that the general mechanism of action of amines involves inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading .

Pharmacokinetics

The potency of a compound is often given by liposolubility, the onset time by dissociation constant (pKa), and the duration of action by protein binding .

Action Environment

The action of 3-Cyclopropylisothiazol-5-amine can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals or biological entities.

Propriétés

IUPAC Name |

3-cyclopropyl-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIGVNQXFQQEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668477 | |

| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylisothiazol-5-amine | |

CAS RN |

887405-00-7 | |

| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![3-Iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B3030259.png)